molecular formula C5H7NO4 B11829921 (Z)-2-(Methoxyimino)-3-oxo-butanoic Acid

(Z)-2-(Methoxyimino)-3-oxo-butanoic Acid

Cat. No.: B11829921
M. Wt: 145.11 g/mol
InChI Key: PDMXDQQSMYSAKV-GQCTYLIASA-N
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Description

(Z)-2-(Methoxyimino)-3-oxo-butanoic acid is an organic compound with a unique structure characterized by the presence of a methoxyimino group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Methoxyimino)-3-oxo-butanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of a suitable aldehyde with hydroxylamine to form the oxime, followed by subsequent oxidation to introduce the keto group. The reaction conditions often require the use of solvents like methanol and catalysts to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis to ensure consistent production. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Methoxyimino)-3-oxo-butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The methoxyimino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(Methoxyimino)-3-oxo-butanoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities. These studies often focus on the interaction of the compound with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. This includes exploring their role as enzyme inhibitors or as precursors to active pharmaceutical ingredients.

Industry

In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-(Methoxyimino)-3-oxo-butanoic acid involves its interaction with molecular targets through its functional groups. The methoxyimino group can form hydrogen bonds and other interactions with biological molecules, while the keto group can participate in various chemical reactions. These interactions influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(Methoxyimino)-3-oxo-butanoic acid: The geometric isomer of the compound with different spatial arrangement.

    2-Oxo-3-butenoic acid: A related compound with a similar backbone but lacking the methoxyimino group.

    3-Oxo-butanoic acid: A simpler analog without the methoxyimino group.

Uniqueness

(Z)-2-(Methoxyimino)-3-oxo-butanoic acid is unique due to the presence of both the methoxyimino and keto groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in research and industry.

Properties

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

(2E)-2-methoxyimino-3-oxobutanoic acid

InChI

InChI=1S/C5H7NO4/c1-3(7)4(5(8)9)6-10-2/h1-2H3,(H,8,9)/b6-4+

InChI Key

PDMXDQQSMYSAKV-GQCTYLIASA-N

Isomeric SMILES

CC(=O)/C(=N\OC)/C(=O)O

Canonical SMILES

CC(=O)C(=NOC)C(=O)O

Origin of Product

United States

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